2-Methyl-8-pyrazin-2-yloxyquinoline
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Overview
Description
2-Methyl-8-pyrazin-2-yloxyquinoline is a heterocyclic compound that combines the structural features of quinoline and pyrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-pyrazin-2-yloxyquinoline typically involves the reaction of 2-chloroquinoline with pyrazine derivatives. One common method includes treating 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, can be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-pyrazin-2-yloxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Methyl-8-pyrazin-2-yloxyquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s electronic properties are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 2-Methyl-8-pyrazin-2-yloxyquinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In anticancer research, the compound may induce apoptosis through the inhibition of key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrazine: A simpler pyrazine derivative with similar reactivity but lacking the quinoline moiety.
8-Hydroxyquinoline: A quinoline derivative with hydroxyl functionality, commonly used in coordination chemistry and as a chelating agent.
2-Chloroquinoline: A precursor in the synthesis of 2-Methyl-8-pyrazin-2-yloxyquinoline, with similar structural features but different reactivity.
Uniqueness
This compound is unique due to its combined quinoline and pyrazine structure, which imparts distinct electronic and steric properties. This dual functionality enhances its versatility in various chemical reactions and applications, setting it apart from simpler pyrazine or quinoline derivatives .
Properties
IUPAC Name |
2-methyl-8-pyrazin-2-yloxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-10-5-6-11-3-2-4-12(14(11)17-10)18-13-9-15-7-8-16-13/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQKEIVIKRZLKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=NC=CN=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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